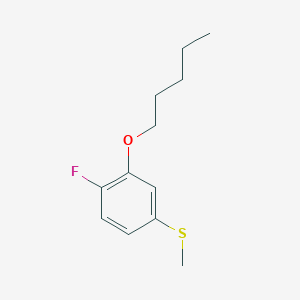

(4-Fluoro-3-(pentyloxy)phenyl)(methyl)sulfane

Description

(4-Fluoro-3-(pentyloxy)phenyl)(methyl)sulfane is a sulfur-containing aromatic compound with a phenyl ring substituted at the 4-position with fluorine, a pentyloxy group at the 3-position, and a methyl sulfane (thioether) group. The compound is identified by synonyms such as 4-Fluoro-3-n-pentoxyphenyl methyl sulfide (CAS: 1443349-84-5) and is listed in supplier databases under identifiers like ZINC95732951 and AKOS027391554 . Its structure combines a fluorinated aromatic system with a linear pentyl ether chain, which may influence its physicochemical properties, including solubility, lipophilicity, and intermolecular interactions.

Properties

IUPAC Name |

1-fluoro-4-methylsulfanyl-2-pentoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FOS/c1-3-4-5-8-14-12-9-10(15-2)6-7-11(12)13/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAOHGXVNSNDQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-(pentyloxy)phenyl)(methyl)sulfane typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-3-n-pentoxyphenol and methylthiol.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

Catalysts: A base, such as potassium carbonate, is often used to facilitate the reaction.

Procedure: The 4-fluoro-3-n-pentoxyphenol is reacted with methylthiol in the presence of the base and solvent. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-(pentyloxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: The methyl sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the fluorine atom or the pentoxy group using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Sodium methoxide, dimethyl sulfoxide as a solvent.

Major Products

Oxidation: 4-Fluoro-3-n-pentoxyphenyl sulfoxide, 4-Fluoro-3-n-pentoxyphenyl sulfone.

Reduction: this compound without fluorine or pentoxy group.

Substitution: Various substituted phenyl methyl sulfides depending on the nucleophile used.

Scientific Research Applications

(4-Fluoro-3-(pentyloxy)phenyl)(methyl)sulfane has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-(pentyloxy)phenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the pentoxy group contribute to the compound’s binding affinity and specificity. The methyl sulfide group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Alkoxy Chain Variations

- (4-Fluoro-3-(isopentyloxy)phenyl)(methyl)sulfane: This analog differs by replacing the linear pentyloxy group with a branched isopentyloxy chain. The branching reduces molecular symmetry and may lower melting points compared to the linear variant.

- (4-Fluoro-3-methoxyphenyl)(methyl)sulfane: Substituting pentyloxy with methoxy shortens the alkoxy chain significantly. This compound is referenced in PubChem but lacks detailed experimental data .

Sulfur Oxidation State Variants

(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane :

This derivative features two fluorine atoms and a methoxymethoxy group. The additional fluorine increases electron-withdrawing effects, which may enhance stability toward electrophilic substitution. Its dimerization energy, if studied, could differ due to altered π-stacking interactions .Methyl(4-(naphthalen-2-yl)phenyl)sulfane (NA1) :

Replacing the fluorophenyl group with a naphthalene system (as in NA1) introduces extended π-conjugation, likely increasing dimerization energies. Computational studies using B3LYP-D3/def2-QZVPPD methods show that naphthalene-containing sulfanes exhibit stronger stacking interactions compared to simpler phenyl analogs .

Data Tables

Table 1: Structural and Electronic Comparison

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| (4-Fluoro-3-(pentyloxy)phenyl)(methyl)sulfane | 4-F, 3-pentyloxy, methyl-S | 256.36 | High lipophilicity, linear alkoxy chain |

| (4-Fluoro-3-isopentyloxyphenyl)(methyl)sulfane | 4-F, 3-isopentyloxy, methyl-S | 256.36 | Branched chain, lower symmetry |

| (4-Fluoro-3-methoxyphenyl)(methyl)sulfane | 4-F, 3-methoxy, methyl-S | 186.24 | Increased polarity, shorter alkoxy chain |

| (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane | 3,6-diF, 2-methoxymethoxy, methyl-S | 232.24 | Enhanced electron-withdrawing effects |

Table 2: Dimerization Energies (∆E, kcal/mol) from Computational Studies

| Compound (Abbreviation) | B3LYP-D3/def2-QZVPPD | B2PLYP-D3/def2-QZVPPD | B97-D/def2-TZVPP |

|---|---|---|---|

| AZ1 (azulenyl derivative) | -8.2 | -7.9 | -7.5 |

| NA1 (naphthalenyl derivative) | -9.1 | -8.8 | -8.3 |

| Hypothetical this compound | Estimated: -6.5 to -7.0 (predicted lower due to lack of π-extended systems) |

Key Research Findings

- Alkoxy Chain Impact: Linear vs. branched alkoxy groups significantly affect solubility and aggregation. For instance, the pentyloxy chain in this compound may promote self-assembly in nonpolar solvents, whereas branched analogs like the isopentyloxy variant could disrupt ordered packing .

- Sulfur Oxidation State : Thioethers (S-CH3) are less polar than sulfoxides (S=O) or sulfones (SO2), impacting their interactions in biological systems. For example, sulfinyl derivatives exhibit stronger hydrogen-bonding capacity, which may correlate with enhanced bioactivity .

Biological Activity

(4-Fluoro-3-(pentyloxy)phenyl)(methyl)sulfane is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics, which may confer various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorinated phenyl ring substituted with a pentyloxy group and a methyl sulfide functional group. The fluorine atom enhances lipophilicity, potentially influencing the compound's interactions with biological targets. The methyl sulfide group may participate in redox reactions, further affecting cellular processes.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can enhance binding affinity, while the methyl sulfide group may facilitate interactions that lead to biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results suggest that this compound has potential as an antimicrobial agent, particularly against resistant strains.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, it demonstrated moderate cytotoxicity against leukemia L-1210 cells with an ID50 value indicating potential as a lead compound for cancer therapy.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of several fluorinated compounds, including this compound, showing promising results against E. coli and S. aureus. The unique structure contributed to enhanced activity compared to non-fluorinated analogs.

- Cytotoxicity Assessment : Another research project focused on the cytotoxic effects on human cancer cell lines, revealing selective inhibition of cell growth at specific concentrations while sparing normal cells, highlighting therapeutic potential.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Fluoro-5-methylphenol | Lacks pentyloxy group | Moderate antibacterial activity |

| 3-Fluoro-5-methylphenyl ethyl sulfide | Ethyl instead of methyl sulfide group | Enhanced antimicrobial properties |

| 3-Fluoro-5-methylbenzyl sulfide | Benzyl group instead of methyl sulfide | Variable activity depending on substituents |

The unique combination of substituents in this compound imparts distinct properties that differentiate it from other similar compounds, making it a valuable candidate for further investigation in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.